molecular formula C16H17BrN2O2 B2388030 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide CAS No. 1797024-15-7

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide

Cat. No.: B2388030
CAS No.: 1797024-15-7
M. Wt: 349.228
InChI Key: ZEKQRGDDZCOKKO-UHFFFAOYSA-N
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Description

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide typically involves the coupling of 5-bromo-furan-2-carboxylic acid with N-((1-phenylpyrrolidin-2-yl)methyl)amine. The reaction is usually carried out in the presence of coupling agents such as EDC HCl/HOBt in a solvent like DMF/CH2Cl2 . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions. The process is scaled up by optimizing reaction parameters and using industrial-grade reagents and solvents. The purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide stands out due to its unique combination of a furan ring and a pyrrolidine moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c17-15-9-8-14(21-15)16(20)18-11-13-7-4-10-19(13)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKQRGDDZCOKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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